
Fmoc-D-Arg(Mtr)-OH
Descripción general
Descripción
Fmoc-D-Arg(Mtr)-OH is a non-natural, enantiomerically pure amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises a D-arginine backbone with two orthogonal protecting groups:
- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group and is removed under basic conditions (e.g., 20% piperidine in DMF) .
- Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): Protects the side-chain guanidino group and is cleaved via trifluoroacetic acid (TFA) during global deprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mtr)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with methoxytrimethylbenzene sulfonyl chloride in the presence of a base such as triethylamine. This forms the Mtr-protected arginine.
Fmoc Protection: The N-terminus of the Mtr-protected arginine is then protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium carbonate. This results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are reacted with methoxytrimethylbenzene sulfonyl chloride and fluorenylmethyloxycarbonyl chloride under controlled conditions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Fmoc-D-Arg(Mtr)-OH undergoes deprotection reactions to remove the Fmoc and Mtr groups. The Fmoc group is typically removed using piperidine, while the Mtr group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid (TFA): Used for the removal of the Mtr group.
Coupling Reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed:
Deprotected Arginine: After the removal of the Fmoc and Mtr groups, the free arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-D-Arg(Mtr)-OH is primarily used in solid-phase peptide synthesis (SPPS). The stability of this compound under various conditions facilitates efficient incorporation of arginine into peptides. The typical deprotection agents include piperidine for the Fmoc group and trifluoroacetic acid (TFA) for the Mtr group. This capability makes it essential for synthesizing peptides with specific biological activities.
Protein Engineering
In protein engineering, this compound is employed to incorporate D-arginine into therapeutic proteins. This modification enhances the stability and activity of proteins under physiological conditions, which is crucial for drug development and therapeutic applications.
Drug Development
The compound is instrumental in developing peptide-based drugs, particularly those targeting diseases where arginine residues play a crucial role. For instance, research has shown that peptides containing arginine can improve drug delivery systems by enhancing cellular uptake and targeted delivery mechanisms.
Antimicrobial Peptides
Incorporating this compound into antimicrobial peptides has been shown to increase their potency against bacterial strains by enhancing membrane permeability. This application highlights its significance in developing novel antimicrobial agents.
Comparative Analysis of Deprotection Methods
The efficiency of deprotection methods significantly affects the yield and purity of synthesized peptides. A comparative analysis between piperidine and DBU (1,8-diazabicycloundec-7-ene) as deprotecting agents revealed that DBU resulted in lower epimerization rates and higher yields in specific peptide syntheses.
Deprotecting Agent | Epimerization Rate (%) | Yield (%) |
---|---|---|
Piperidine | 50 | Varies |
DBU | 9 | Higher |
Case Studies
Several studies demonstrate the utility of this compound across various applications:
- Drug Delivery Systems : Peptide-drug conjugates utilizing this compound have shown improved cellular uptake and targeted delivery due to the presence of arginine residues, enhancing therapeutic efficacy .
- Engineered Proteins : In a study focusing on engineered proteins, incorporating D-arginine via this compound improved protein stability and activity in physiological conditions .
- Antimicrobial Activity : Research indicated that peptides synthesized with this compound exhibited increased antimicrobial potency against various bacterial strains by improving membrane permeability .
Mecanismo De Acción
The primary mechanism of action of Fmoc-D-Arg(Mtr)-OH is its role as a protected amino acid in peptide synthesis. The Fmoc and Mtr groups protect the amino and side chain groups of arginine, respectively, preventing unwanted side reactions during peptide assembly. The protected arginine can then be selectively deprotected at the appropriate stage of synthesis, allowing for the formation of the desired peptide sequence.
Comparación Con Compuestos Similares
Key Properties:
- Molecular Formula : C₃₁H₃₆N₄O₇S
- Molecular Weight : 608.7 g/mol
- Solubility : Soluble in water or 1% acetic acid, facilitating aqueous-based coupling reactions .
- Storage : Stable at -20°C in dry conditions .
- Purity : >98% (as per analytical certificates) .
This compound is critical for synthesizing peptides requiring acid-stable protection during Fmoc-based SPPS, particularly in biomedical research targeting chiral peptide libraries or protease-resistant analogs.
The following table compares Fmoc-D-Arg(Mtr)-OH with structurally related Fmoc-protected arginine derivatives, focusing on protecting groups, synthesis efficiency, and applications:
*Calculated based on the Pbf group’s molecular formula (C₁₀H₁₅O₃S).
†Calculated for C₂₇H₃₈N₄O₇ (Fmoc-D-Arg(Boc)₂-OH).
Key Findings:
Protecting Group Stability :
- Mtr and Pbf are both TFA-labile, but Pbf requires higher TFA concentrations (≥95%) for cleavage, whereas Mtr is removed under standard TFA conditions (e.g., 82–94% TFA) .
- Boc₂ (bis-tert-butoxycarbonyl) provides enhanced steric protection but necessitates extended TFA exposure, risking side reactions in acid-sensitive sequences .
Coupling Efficiency :
- Fmoc-D-Arg(Pbf)-OH achieves 93% coupling efficiency under optimized conditions (DIC/HOBt/DMAP in DMA/DCM) due to reduced steric hindrance compared to Mtr .
- Mtr’s sulfonyl-methoxytrimethylphenyl group introduces moderate steric bulk, requiring activation reagents like HBTU or Oxyma Pure for efficient coupling .
Solubility and Handling :
- This compound ’s aqueous solubility simplifies resin loading in polar solvents, unlike Pbf derivatives, which often require DMSO or DCM .
- Mts -protected arginine lacks solubility data in the evidence but is hypothesized to share similar properties with Mtr due to structural analogies .
Applications :
Actividad Biológica
Fmoc-D-Arg(Mtr)-OH is a derivative of the amino acid arginine, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminal and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group on the guanidine side chain. This compound plays a significant role in peptide synthesis and exhibits various biological activities that are crucial for therapeutic applications.
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds while maintaining the stability of the arginine residue. The Fmoc and Mtr groups protect the amino and guanidine functionalities, respectively, allowing selective deprotection during synthesis. This selectivity is essential for creating peptides with specific biological activities.
Physiological Roles
Arginine, the parent compound of this compound, is known to be involved in numerous physiological processes, including:
- Nitric Oxide Production : Arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation and immune response.
- Protein Synthesis : Arginine contributes to protein synthesis and is essential for cell proliferation and tissue repair.
- Immune Function : It plays a role in modulating immune responses by influencing T-cell function and cytokine production.
Research Findings
Recent studies have highlighted the potential therapeutic applications of peptides synthesized using this compound. These applications include:
- Antimicrobial Peptides : Peptides containing arginine residues exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
- Cancer Therapy : Arginine-rich peptides have been shown to enhance the efficacy of certain chemotherapeutic agents by improving drug delivery to tumor sites.
- Vasodilatory Effects : Compounds derived from arginine can promote vasodilation, making them candidates for treating cardiovascular diseases.
Comparison of Biological Activities
Compound | Mechanism of Action | Therapeutic Application |
---|---|---|
This compound | Peptide bond formation, NO production | Antimicrobial, cancer therapy |
Fmoc-L-Arg(Pbf)-OH | Similar to D-Arg but with L configuration | Vasodilation, immune modulation |
Fmoc-D-HoArg(Pbf)-OH | Enhanced hydrogen bonding | Protein engineering |
Stability and Deprotection Kinetics
Protecting Group | Time to Deprotect (hours) | Yield (%) |
---|---|---|
Mtr | 1 | >90 |
Pbf | 1-2 | 80-85 |
Boc | 0.5 | >95 |
Case Study 1: Antimicrobial Peptides
In a study investigating the antimicrobial properties of peptides synthesized with this compound, researchers found that these peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of arginine residues enhanced membrane disruption capabilities, leading to increased bacterial cell death.
Case Study 2: Cancer Therapy Enhancement
Another study demonstrated that peptides containing this compound improved the delivery of doxorubicin to cancer cells. The arginine-rich peptides facilitated cellular uptake through receptor-mediated endocytosis, resulting in enhanced cytotoxic effects against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the critical steps for incorporating Fmoc-D-Arg(Mtr)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (v/v) for 10 minutes at room temperature.
- Activation : Couple the amino acid using HOBt/TBTU (1.5 eq) with DIPEA (4.5 eq) as a base in DMF.
- Monitoring : Validate coupling efficiency via the Kaiser test or ninhydrin assay. Incomplete reactions may require double coupling.
- Wash Cycles : Rinse resin with DMF and dichloromethane (DCM) to remove excess reagents .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent moisture absorption.
- Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications.
- For long-term storage (>6 months), dissolve in anhydrous DMSO and store at -20°C .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer :
- In vitro : Use DMSO at ~100 mg/mL (154 mM), ensuring sonication or gentle heating (≤40°C) to achieve clarity.
- In vivo formulations : Prepare emulsions with 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥2.5 mg/mL). Filter sterilize (0.22 µm) before use .
Advanced Research Questions
Q. How can researchers address low solubility or aggregation of this compound during SPPS?
- Methodological Answer :
- Chaotropic agents : Add 0.1 M HOBt or 6 M guanidine HCl to reduce aggregation.
- Solvent optimization : Use DMF:DCM (1:1) mixtures to improve solvation.
- Temperature control : Conduct couplings at 4°C to minimize side reactions .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~15–20 min). Purity should exceed ≥98.5% (HPLC) .
- TLC : Monitor spots on silica plates using ninhydrin staining or UV visualization (Rf ~0.3 in EtOAc:hexane, 1:1) .
Q. How does the Mtr protecting group influence the reactivity of this compound compared to Pbf or Boc derivatives?
- Methodological Answer :
- Acid sensitivity : Mtr is cleaved with TFMSA/TFA (1:10 v/v) over 2–4 hours, whereas Pbf requires longer cleavage times.
- Steric hindrance : The Mtr group’s bulky structure may reduce coupling efficiency compared to Boc, necessitating extended activation times.
- Validate deprotection via LC-MS to confirm complete removal .
Q. What strategies mitigate side reactions during the synthesis of arginine-rich peptides using this compound?
- Methodological Answer :
- Coupling agents : Use HATU instead of TBTU for sterically hindered residues (1.2 eq HATU, 2 eq DIPEA).
- Pseudoproline dipeptides : Incorporate these to reduce chain aggregation.
- Microwave-assisted synthesis : Apply 25–50 W pulses to enhance reaction kinetics .
Q. Key Considerations for Experimental Design
- Protection/deprotection balance : The Mtr group’s stability under basic conditions (e.g., piperidine) makes it ideal for Fmoc-SPPS but requires harsh acids for cleavage.
- In vivo compatibility : Avoid DMSO concentrations >10% in animal studies to minimize toxicity .
- Synthetic scalability : For large-scale synthesis, optimize resin loading (0.2–0.5 mmol/g) to reduce steric effects .
Propiedades
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120075-24-3 | |
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.